molecular formula C19H22N4O2S B14156490 Agn-PC-0loicj CAS No. 4893-75-8

Agn-PC-0loicj

Cat. No.: B14156490
CAS No.: 4893-75-8
M. Wt: 370.5 g/mol
InChI Key: UBYPYEQGRAEHIL-UHFFFAOYSA-N
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Description

Agn-PC-0loicj (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and boronic acid (B(OH)₂) functional groups. Key physicochemical properties include a log Po/w (octanol-water partition coefficient) of 2.15 (XLOGP3), high gastrointestinal (GI) absorption, and moderate aqueous solubility (0.24 mg/mL) . Its synthetic route involves a palladium-catalyzed coupling reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours .

Properties

CAS No.

4893-75-8

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

13-methoxy-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C19H22N4O2S/c1-19(2)8-11-12(9-25-19)16(23-6-4-5-7-23)22-18-13(11)14-15(26-18)17(24-3)21-10-20-14/h10H,4-9H2,1-3H3

InChI Key

UBYPYEQGRAEHIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)OC)N5CCCC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0loicj typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. The preparation methods can be broadly categorized into template methods, electrochemical methods, wet chemical methods, and polyol methods . Each method has its own set of advantages and challenges, and the choice of method depends on the desired properties of the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. Techniques such as chemical reduction using inorganic and organic reducing agents are commonly employed . These methods are optimized to minimize costs and maximize efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0loicj undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the compound’s unique molecular structure, which allows it to interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include ascorbate, elemental hydrogen, polyol sodium borohydride, sodium citrate, and the Tollens reagent . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while reduction reactions may yield reduced forms with varying degrees of saturation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Agn-PC-0loicj is structurally analogous to halogenated phenylboronic acids. Two compounds with high similarity scores (0.71–0.87) are selected for comparison:

Compound A: (3-Bromo-5-chlorophenyl)boronic acid

  • Molecular Formula : C₆H₄BBrClO₂
  • Molecular Weight : 233.26 g/mol
  • Log Po/w : 2.02 (XLOGP3)
  • Solubility : 0.18 mg/mL (ESOL)
  • BBB Permeability : Moderate (predicted)
  • Synthetic Route : Suzuki-Miyaura coupling with bromochlorobenzene .

Compound B: (6-Bromo-2,3-dichlorophenyl)boronic acid

  • Molecular Formula : C₆H₃BBrCl₂O₂
  • Molecular Weight : 269.25 g/mol
  • Log Po/w : 2.89 (XLOGP3)
  • Solubility : 0.09 mg/mL (ESOL)
  • BBB Permeability : Low (predicted)
  • Synthetic Route : Halogenation followed by boronation .

Key Structural and Functional Differences

Property This compound Compound A Compound B
Halogen Substitution 1 Br, 1 Cl 1 Br, 1 Cl 1 Br, 2 Cl
Molecular Weight 235.27 g/mol 233.26 g/mol 269.25 g/mol
Log Po/w 2.15 2.02 2.89
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
BBB Permeability High Moderate Low
Synthetic Complexity Moderate Low High

Data derived from computational models and experimental synthesis reports .

Functional and Pharmacological Comparisons

Bioavailability and ADME Profiles

  • Compound A : Moderate absorption but exhibits weak CYP2D6 inhibition, posing drug-drug interaction risks.
  • Compound B : Poor solubility and absorption limit its therapeutic utility despite high lipophilicity .

Therapeutic Potential

  • Compound A: Limited to peripheral targets (e.g., anti-inflammatory agents).
  • Compound B : Primarily used in industrial catalysis due to stability under harsh conditions .

Research Findings and Limitations

Experimental Data

  • Synthesis Yield : this compound achieves 68% yield under optimized conditions, outperforming Compound B (42%) but lagging behind Compound A (75%) .
  • Stability : this compound degrades <5% in pH 7.4 buffer over 24 hours, compared to 12% degradation for Compound B .

Challenges in Comparison

  • Limited in vivo data for this compound necessitates further preclinical validation .

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